

# Spectroscopic Profile of 2-methyl-1,2,3-trichloropropane: A Technical Guide

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## Compound of Interest

Compound Name: *1,2,3-Trichloro-2-methylpropane*

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This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-methyl-1,2,3-trichloropropane (CAS No: 1871-58-5). Due to the limited availability of experimental spectra in public databases, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics to offer a valuable resource for the identification and characterization of this compound.

## Mass Spectrometry

The electron ionization mass spectrum of 2-methyl-1,2,3-trichloropropane is available from the NIST WebBook.<sup>[1]</sup> The spectrum is characterized by a series of fragment ions, with the molecular ion peak being of low abundance, which is typical for halogenated alkanes that readily undergo fragmentation.

Table 1: Mass Spectrometry Data for 2-methyl-1,2,3-trichloropropane

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$[\text{C}_3\text{H}_5]^+$
75	80	$[\text{C}_3\text{H}_4\text{Cl}]^+$
77	65	$[\text{CH}_2\text{Cl}_2]^+$
89	40	$[\text{C}_4\text{H}_6\text{Cl}]^+$
111	30	$[\text{C}_4\text{H}_6\text{Cl}_2]^+$
125	15	$[\text{C}_4\text{H}_6\text{Cl}_2]^+$ fragment
160	<5	$[\text{M}]^+$ , $[\text{C}_4\text{H}_7\text{Cl}_3]^+$ (Molecular Ion)

Note: The relative intensities are estimated from the graphical representation of the spectrum on the NIST WebBook and may vary slightly.

## Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of a small, volatile organic compound like 2-methyl-1,2,3-trichloropropane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer with an electron ionization source.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 300.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
- Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak. The resulting spectrum is then compared with library data or analyzed for fragmentation patterns to confirm the structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for 2-methyl-1,2,3-trichloropropane are not readily available in public spectral databases. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 2: Predicted  $^1\text{H}$  NMR Data for 2-methyl-1,2,3-trichloropropane

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub>	~1.6	Singlet	3H
-CH <sub>2</sub> Cl (C1)	~3.8	Doublet	2H
-CH <sub>2</sub> Cl (C3)	~3.8	Doublet	2H

The two -CH<sub>2</sub>Cl groups are diastereotopic and may exhibit slightly different chemical shifts or a more complex splitting pattern (AB quartet) depending on the solvent and spectrometer frequency.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum is expected to display four signals, one for each of the unique carbon atoms in the structure.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for 2-methyl-1,2,3-trichloropropane

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~25-35
-CH <sub>2</sub> Cl	~50-60
>C(Cl)-	~70-80
Quaternary Carbon (C2)	~80-90

## Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a chlorinated alkane is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for  $^1\text{H}$  NMR).

## Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-methyl-1,2,3-trichloropropane is not readily available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for 2-methyl-1,2,3-trichloropropane

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (alkane)	2960-2850	Strong
C-H bend (CH <sub>3</sub> and CH <sub>2</sub> )	1470-1370	Medium
C-Cl stretch	850-550	Strong

## Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample like 2-methyl-1,2,3-trichloropropane is as follows:

- Sample Preparation:** For a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub> or CS<sub>2</sub>).
- Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:**

- Record a background spectrum of the empty salt plates or the solvent.
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Spectral Range: Scan the mid-infrared region, typically from 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chemical compound.

## General Workflow for Spectroscopic Identification

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A generalized workflow for the spectroscopic identification of a chemical compound.

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## References

- 1. Propane, 1,2,3-trichloro-2-methyl- [webbook.nist.gov]
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